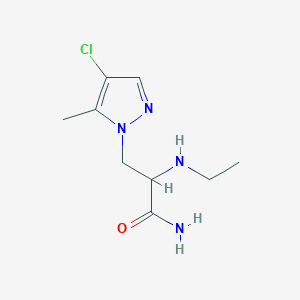

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide

Beschreibung

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is a pyrazole-based compound featuring a chloro-methyl-substituted pyrazole core linked to a propanamide backbone with an ethylamino group.

Eigenschaften

Molekularformel |

C9H15ClN4O |

|---|---|

Molekulargewicht |

230.69 g/mol |

IUPAC-Name |

3-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)propanamide |

InChI |

InChI=1S/C9H15ClN4O/c1-3-12-8(9(11)15)5-14-6(2)7(10)4-13-14/h4,8,12H,3,5H2,1-2H3,(H2,11,15) |

InChI-Schlüssel |

HXVFHVSRVRKPET-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(CN1C(=C(C=N1)Cl)C)C(=O)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is a synthetic compound characterized by its unique pyrazole ring structure and substituents, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

The compound's molecular formula is , with a molecular weight of approximately 245.70 g/mol. Its structure is defined by the presence of a chloro group and methyl groups on the pyrazole ring, along with an ethylamino group attached to the propanamide backbone.

| Property | Value |

|---|---|

| Molecular Formula | C10H16ClN3O2 |

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide |

| LogP | 1.47 |

| Boiling Point | 416.0 ± 45.0 °C |

Biological Activity

Research indicates that 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against bacterial strains, demonstrating significant inhibitory effects compared to standard antibiotics.

Antitumor Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide has been identified as a potent inhibitor of certain enzymes, particularly carbonic anhydrases. This inhibition is crucial for developing treatments for conditions such as glaucoma and edema.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound binds to active sites on enzymes, altering their activity.

- Cell Signaling Pathways : It modulates signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide:

- Anticancer Study : A recent study demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity.

- Antimicrobial Study : Another investigation reported that it effectively inhibited the growth of Staphylococcus aureus, suggesting potential as a therapeutic agent for bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a pyrazole core with derivatives synthesized in , such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and 5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b). Key differences include:

- Pyrazole substituents: The target compound lacks the cyano group and aryl rings (e.g., phenyl, 4-chlorophenyl) present in 3a–3e . Instead, it features an ethylamino group and a simpler propanamide chain.

Table 1: Substituent Comparison

Physicochemical and Spectroscopic Properties

- Melting Points : Pyrazole-carboxamides (3a–3e) exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity . The target compound’s simpler structure may lower its melting point compared to 3a–3e.

- Spectroscopic Data: ¹H-NMR: Pyrazole protons in 3a–3e resonate at δ ~8.12 ppm, while aryl protons appear between δ 7.2–7.6 ppm . The ethylamino group in the target compound would likely show signals near δ 1.2–3.0 ppm. MS: Molecular ion peaks for 3a–3e range from m/z 403.1–437.1 ([M+H]⁺), consistent with their molecular weights . The target compound’s molecular formula (C9H14ClN5O) predicts a [M+H]⁺ peak at ~252.1, significantly lighter than 3a–3e.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.